molecular formula C13H16N4O4S B7734686 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone

Cat. No.: B7734686
M. Wt: 324.36 g/mol
InChI Key: DJVQTSULYOLUNP-NVNXTCNLSA-N
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Description

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxy group, a nitro group, and an N-allylthiosemicarbazone moiety attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone typically involves a multi-step process. The starting material, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, can be synthesized through the nitration of 3-ethoxy-4-hydroxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

The N-allylthiosemicarbazone moiety is introduced by reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with N-allylthiosemicarbazide in the presence of an appropriate catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-oxo-5-nitrobenzaldehyde.

    Reduction: Formation of 3-ethoxy-4-hydroxy-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-3-5-14-13(22)16-15-8-9-6-10(17(19)20)12(18)11(7-9)21-4-2/h3,6-8,18H,1,4-5H2,2H3,(H2,14,16,22)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVQTSULYOLUNP-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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